molecular formula C9H8N2O B3245326 2-Methylquinazolin-8-ol CAS No. 167837-55-0

2-Methylquinazolin-8-ol

Cat. No. B3245326
CAS RN: 167837-55-0
M. Wt: 160.17 g/mol
InChI Key: PSSGTKAIMXEVBK-UHFFFAOYSA-N
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Description

2-Methylquinazolin-8-ol , also known as 8-Hydroxyquinaldine , is a heterocyclic compound with the empirical formula C₁₀H₉NO . It features a quinazoline ring substituted at the 2-position with a methyl group and an additional hydroxyl group at the 8-position. This compound exhibits interesting properties and has found applications in various fields .


Synthesis Analysis

Several synthetic methods exist for preparing 2-Methylquinazolin-8-ol. One approach involves the reaction of 3-amino-2-methylquinazolin-4(3H)-one with appropriate carbonyl compounds, followed by cyclization to yield the desired product . Additionally, recent research has explored the use of glycerol as a C₃ source for the synthesis of 2-methylquinoxaline derivatives, including 2-Methylquinazolin-8-ol .


Molecular Structure Analysis

The molecular structure of 2-Methylquinazolin-8-ol consists of a quinazoline core with a methyl group at the 2-position and a hydroxyl group at the 8-position. The compound’s molecular weight is approximately 160.17 g/mol . The 2-methyl substitution imparts unique properties to this heterocyclic compound.


Chemical Reactions Analysis

2-Methylquinazolin-8-ol can participate in various chemical reactions, including complexation with transition metal complexes . Additionally, it serves as a precursor for the synthesis of related quinazoline derivatives with potential biological activities . Further investigations into its reactivity and functional group transformations are warranted.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 196–197°C
  • Spectral Data : IR (KBr) bands include NH stretching (3369 and 3254 cm⁻¹), C=O stretching (1715 cm⁻¹), and C=N stretching (1651 cm⁻¹)

Mechanism of Action

The specific mechanism of action for 2-Methylquinazolin-8-ol depends on its application context. It may exhibit fungicidal properties or interact with biological targets relevant to its potential therapeutic effects. Further studies are needed to elucidate its precise mode of action.

properties

IUPAC Name

2-methylquinazolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-10-5-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGTKAIMXEVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CC=C(C2=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314007
Record name 2-Methyl-8-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinazolin-8-ol

CAS RN

167837-55-0
Record name 2-Methyl-8-quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167837-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 8-methoxy-2-methylquinazoline (1.50 g) in dichloromethane (10 ml) was added 1M solution of boron tribromide in dichloromethane (12.9 ml) at 3-5° C. After 10 minutes, the reaction mixture was stirred at ambient temperature for 2 days. The mixture was adjusted to pH 7 with saturated sodium hydrogen carbonate, and extracted with dichloromethane twice. The organic layer was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue was crystallized from n-hexane to give 8-hydroxy-2-methylquinazoline (1.22 g) as colorless crystals.
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1.5 g
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Synthesis routes and methods II

Procedure details

4-Chloro-8-hydroxy-2-methyl-quinazoline (0.01 mol) was treated with hydriodic acid (100 mL; freshly distilled from red phosphorus) according to the method described6 in the literature. This provided 8-hydroxy-2-methyl-quinazoline (A3) as a solid.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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